molecular formula C22H17FO4 B11614425 3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

Cat. No.: B11614425
M. Wt: 364.4 g/mol
InChI Key: FXXBSINNWVONJG-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the cyclopenta[c]furo[2,3-f]chromen core, followed by the introduction of the 3-fluoro-4-methoxyphenyl and 4-methyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

Molecular Formula

C22H17FO4

Molecular Weight

364.4 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one

InChI

InChI=1S/C22H17FO4/c1-11-8-18-20(13-4-3-5-14(13)22(24)27-18)21-19(11)15(10-26-21)12-6-7-17(25-2)16(23)9-12/h6-10H,3-5H2,1-2H3

InChI Key

FXXBSINNWVONJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC(=C(C=C5)OC)F

Origin of Product

United States

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